molecular formula C5H3ClN4O B14164838 8H-Purin-8-one, 2-chloro-7,9-dihydro- CAS No. 20190-11-8

8H-Purin-8-one, 2-chloro-7,9-dihydro-

Cat. No.: B14164838
CAS No.: 20190-11-8
M. Wt: 170.56 g/mol
InChI Key: XIGKXHDSMKIXJG-UHFFFAOYSA-N
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Description

2-chloro-7,9-dihydropurin-8-one is a chemical compound with the molecular formula C5H3ClN4O. It is a derivative of purine, a heterocyclic aromatic organic compound that is significant in biochemistry. This compound is known for its unique structure, which includes a chlorine atom at the second position and a keto group at the eighth position of the purine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-7,9-dihydropurin-8-one typically involves the chlorination of purine derivatives. One common method includes the reaction of 2-thioxanthine with concentrated hydrochloric acid to produce the desired compound . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the selective chlorination at the desired position.

Industrial Production Methods

Industrial production of 2-chloro-7,9-dihydropurin-8-one may involve large-scale chlorination processes using similar methods as in laboratory synthesis but optimized for higher yields and efficiency. This includes the use of industrial-grade reagents and advanced reaction vessels to control the reaction environment.

Chemical Reactions Analysis

Types of Reactions

2-chloro-7,9-dihydropurin-8-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The keto group at the eighth position can participate in redox reactions, leading to the formation of different purine derivatives.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous solutions, leading to the formation of purine-8-one derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines, thiols, and hydroxides. Reaction conditions often involve solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts like palladium or platinum complexes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-purine derivatives, while oxidation reactions can produce various oxo-purine compounds.

Scientific Research Applications

2-chloro-7,9-dihydropurin-8-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-7,9-dihydropurin-8-one involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine atom and keto group play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, it can inhibit certain kinases involved in cell signaling, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

2-chloro-7,9-dihydropurin-8-one can be compared with other purine derivatives, such as:

The uniqueness of 2-chloro-7,9-dihydropurin-8-one lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

2-chloro-7,9-dihydropurin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4O/c6-4-7-1-2-3(9-4)10-5(11)8-2/h1H,(H2,7,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIGKXHDSMKIXJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC(=N1)Cl)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40418145
Record name NSC63450
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40418145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20190-11-8
Record name NSC63450
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63450
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC63450
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40418145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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